molecular formula C15H12ClNO2S B2824578 Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate CAS No. 2009013-82-3

Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate

Cat. No.: B2824578
CAS No.: 2009013-82-3
M. Wt: 305.78
InChI Key: BUBXJBGDZGRPGZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c1-2-19-15(18)12-10-7-8-20-14(10)17-13(12)9-5-3-4-6-11(9)16/h3-8,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBXJBGDZGRPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C1C=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. Its unique thieno[2,3-b]pyrrole core, substituted with a 2-chlorophenyl group, positions it as a promising candidate in various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, neuroprotective, and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C15H12ClNO2S
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 2009013-82-3

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, particularly those resistant to conventional antibiotics.

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values in the low micromolar range for several derivatives, indicating strong potential as new antimicrobial agents.
Microbial StrainMIC (µM)Activity Description
Staphylococcus aureus5Gram-positive bacterium
Escherichia coli10Gram-negative bacterium
Candida albicans8Fungal pathogen

2. Neuroprotective Properties

The neuropharmacological potential of this compound has been explored in the context of neurodegenerative diseases. In vitro and in vivo studies suggest that this compound can protect neuronal cells from apoptosis and reduce symptoms in animal models of neurodegeneration.

  • Mechanism of Action : The compound appears to modulate pathways involved in cell survival and apoptosis, offering potential therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.

3. Anticancer Activity

The compound has also been evaluated for its use in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to induce cell death.

  • Photosensitization Studies : this compound has shown efficacy as a photosensitizer, generating reactive oxygen species upon light activation that effectively kill cancer cells in vitro.
Cancer Cell LineIC50 (µM)Treatment Method
HeLa15PDT with light activation
MCF-720PDT with light activation

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
  • Neuroprotection in Animal Models :
    • In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in improved behavioral outcomes and reduced neuronal loss compared to untreated controls.
  • Photodynamic Therapy Application :
    • A clinical trial evaluated the effectiveness of this compound as a photosensitizer in patients with localized tumors. Preliminary results showed promising tumor reduction rates following PDT using this compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
  • CAS Number : 2009013-82-3
  • Molecular Formula: C₁₅H₁₂ClNO₂S
  • Molecular Weight : 305.78 g/mol
  • Structural Features: A fused thieno[2,3-b]pyrrole core. A 2-chlorophenyl substituent at position 3. An ethyl ester group at position 2.

Applications: This compound is listed as a pharmaceutical intermediate by suppliers such as Hairui Chem and CymitQuimica .

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of ethyl carboxylate derivatives with aromatic and heterocyclic substituents. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Source
This compound (Target) 2009013-82-3 C₁₅H₁₂ClNO₂S 305.78 Thieno[2,3-b]pyrrole, 2-chlorophenyl
Ethyl 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylate 1269464-41-6 C₁₃H₁₂FNO₂S 265.30 Thiazole, 2-fluorophenyl
Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride Not Provided C₁₇H₁₇ClN₂O₂S·HCl 385.31 Tetrahydrothieno[3,2-c]pyridine, 2-chlorophenyl
Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate Not Provided C₁₃H₁₄N₂O₄ 262.26 Oxadiazole, 2-methoxybenzyl
Ethyl 5-(2-cyclopropoxy-5-(trifluoromethyl)phenyl)oxazole-2-carboxylate 2749600-78-8 C₁₈H₁₇F₃NO₄ 368.33 Oxazole, trifluoromethyl-substituted phenyl

Key Structural Differences and Implications

Core Heterocycle: The target compound features a thieno[2,3-b]pyrrole core, which combines sulfur (thiophene) and nitrogen (pyrrole) heteroatoms. This contrasts with analogues containing thiazole (sulfur and nitrogen in a five-membered ring) or oxadiazole (oxygen and nitrogen) systems .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, influencing electronic distribution and reactivity. Analogues with 2-fluorophenyl (weaker electron-withdrawing) or 2-methoxybenzyl (electron-donating) groups exhibit distinct electronic profiles .
  • Trifluoromethyl substituents (e.g., in cyclopropoxy derivatives) enhance lipophilicity and metabolic stability .

Ester Group Variations :

  • Replacement of the ethyl ester with a methyl ester (e.g., in the hydrochloride salt from ) reduces steric bulk but may affect solubility and hydrolysis rates.

Research and Development Considerations

  • Pharmacological Potential: Thieno-pyrrole derivatives are explored for kinase inhibition and antimicrobial activity. The 2-chlorophenyl group may enhance target specificity compared to fluorinated analogues .
  • Toxicity and Solubility: Limited data are available in the provided evidence. However, the hydrochloride salt derivative (from ) suggests improved aqueous solubility for in vivo applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Start with a multicomponent reaction involving substituted thiophenes and pyrrole precursors. Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to introduce the 2-chlorophenyl group. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Monitor progress via TLC and HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
  • Key Reagents : Ethyl chloroformate for esterification, 2-chlorophenylboronic acid for Suzuki coupling, and NaBH₄ for selective reductions of intermediates .

Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement, leveraging its robust algorithms for handling disorder and twinning. ORTEP-3 can generate thermal ellipsoid plots for structural visualization .
  • Data Interpretation : Analyze bond lengths (e.g., C–S in thieno ring: ~1.70 Å) and dihedral angles to confirm stereochemistry. Compare with analogous structures in the Cambridge Structural Database .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions.
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Identify ester C=O (~1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thieno-pyrrole derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation time).
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) with target binding (e.g., kinase inhibition) .
  • Validation : Replicate key experiments under controlled conditions, prioritizing compounds with conflicting data .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the thieno-pyrrole core?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (Gaussian 16) to predict reactive sites (e.g., C-5 vs. C-6 positions) based on Fukui indices.
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophiles to desired positions.
  • Isotopic Labeling : Use 13C-labeled reagents to track substitution patterns via NMR .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s efficacy against multidrug-resistant (MDR) cancers?

  • Methodology :

  • Cell Lines : Use MDR variants (e.g., MCF-7/ADR for breast cancer) alongside parental lines.
  • Combination Studies : Test synergism with P-glycoprotein inhibitors (e.g., verapamil).
  • Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and ROS generation. Reference protocols from analogous thieno-pyridine studies .

Q. What computational tools predict the metabolic stability and toxicity of this compound?

  • Methodology :

  • ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP450 isoforms) with GLORYx. Validate via LC-MS/MS in microsomal assays .

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